

# Spectroscopic Data for CAS Number 14857-34-2: A Technical Guide

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An Important Clarification on Chemical Identity

Initial research into CAS number 14857-34-2 reveals a critical discrepancy in its association with the chemical name "3-Methyl-2-oxovaleric acid." Multiple chemical suppliers and databases definitively identify CAS number 14857-34-2 as **Dimethylethoxysilane**.[1][2][3][4] Conversely, "3-Methyl-2-oxovaleric acid," a significant metabolite in branched-chain amino acid metabolism, is correctly identified by CAS number 1460-34-0.[5][6]

This guide will address both compounds to provide a comprehensive resource, beginning with the compound correctly associated with the queried CAS number.

## Dimethylethoxysilane (CAS: 14857-34-2)

**Dimethylethoxysilane** is an organosilicon compound used in various chemical applications, including as a silylating agent and in the preparation of silicone polymers. Despite its industrial relevance, publicly available, detailed experimental spectroscopic data is notably scarce.

### **Spectroscopic Data**

A comprehensive search of scientific literature and spectral databases did not yield quantitative experimental NMR or mass spectrometry data for **Dimethylethoxysilane**.

Infrared (IR) Spectroscopy:



While the raw spectral data is not publicly available, a major chemical supplier, Thermo Fisher Scientific, indicates that the infrared spectrum of their commercially available

Dimethylethoxysilane conforms to their internal standards.[3][4] This suggests that a reference spectrum exists but is proprietary.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

No experimental NMR or mass spectra for **Dimethylethoxysilane** were found in the public domain during the literature search.

# **Experimental Protocols**

Due to the lack of published experimental data, specific protocols for the spectroscopic analysis of **Dimethylethoxysilane** cannot be provided. However, general methodologies for obtaining spectroscopic data for similar organosilicon compounds are well-established.

# 3-Methyl-2-oxovaleric Acid (CAS: 1460-34-0)

3-Methyl-2-oxovaleric acid, also known as  $\alpha$ -keto- $\beta$ -methylvaleric acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[5][7][8]

#### **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A 13C NMR spectrum for 3-Methyl-2-oxovaleric acid is available through the PubChem database, provided by the Madison Metabolomics Consortium.



Carbon Atom	Chemical Shift (ppm)
C1 (Carboxyl)	176.5
C2 (Keto)	205.0
C3	49.5
C4	25.0
C5	11.0
C3-Methyl	15.5

Experimental Protocol: 13C NMR Spectroscopy

The following experimental parameters were reported for the acquisition of the 13C NMR data for 3-Methyl-2-oxovaleric acid:

Sample: Aldrich 24,646-8

Solvent: 100% D20

• Buffer: 50 mM sodium phosphate

Cytocide: 500 μM sodium azide

Reference: 500 μM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)

• pH: 7.4

Temperature: 298K (25°C)

Mass Spectrometry (MS):

Experimental mass spectra for the underivatized 3-Methyl-2-oxovaleric acid are not readily available in the public domain. However, due to its polarity and relatively low volatility, it is commonly analyzed using gas chromatography-mass spectrometry (GC-MS) after derivatization, typically silylation. The NIST WebBook provides a mass spectrum for the trimethylsilyl (TMS) derivative of 3-Methyl-2-oxovaleric acid.



Experimental Protocol: GC-MS of TMS-Derivatized Organic Acids (General Protocol)

While a specific protocol for the derivatization and analysis of 3-Methyl-2-oxovaleric acid was not found, a general procedure for the analysis of organic acids in biological samples by GC-MS after silylation is as follows:

- Sample Preparation: An aqueous sample (e.g., urine, plasma extract) is lyophilized or evaporated to dryness.
- Derivatization: The dried residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent (e.g., pyridine, acetonitrile).[9] The reaction mixture is typically heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of active hydrogens on the carboxyl and any hydroxyl groups.
- GC-MS Analysis: An aliquot of the derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for separating organic acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.[10]

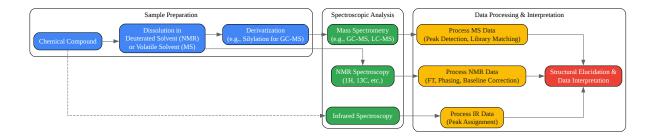
Infrared (IR) Spectroscopy:

No experimental IR spectrum for 3-Methyl-2-oxovaleric acid was found in the searched databases and literature.

## **Visualizations**

Below is a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This diagram illustrates the typical steps involved in preparing a chemical sample for different spectroscopic techniques, the analysis itself, and the subsequent data processing and interpretation to elucidate the chemical structure.

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